molecular formula C32H27N5O4S B11435176 (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11435176
M. Wt: 577.7 g/mol
InChI Key: WIVIDZTXPZWFJH-VEILYXNESA-N
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Description

The compound (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring multiple functional groups, including pyrazole, thiazolo[3,2-b][1,2,4]triazine, and various aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Construction of the thiazolo[3,2-b][1,2,4]triazine core: This step often involves cyclization reactions using thiourea and other reagents.

    Introduction of the aromatic substituents: This can be done via Friedel-Crafts alkylation or acylation reactions.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and pyrazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the carbonyl groups, using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents, particularly if they exhibit bioactivity against specific targets.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, or others, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other pyrazole and thiazolo[3,2-b][1,2,4]triazine derivatives.

    Structural Analogues: Compounds with similar core structures but different substituents.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties might make it more effective or versatile in certain applications compared to its analogues.

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Properties

Molecular Formula

C32H27N5O4S

Molecular Weight

577.7 g/mol

IUPAC Name

(2Z)-2-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C32H27N5O4S/c1-4-41-27-15-12-22(16-20(27)2)29-23(19-36(35-29)24-8-6-5-7-9-24)18-28-31(39)37-32(42-28)33-30(38)26(34-37)17-21-10-13-25(40-3)14-11-21/h5-16,18-19H,4,17H2,1-3H3/b28-18-

InChI Key

WIVIDZTXPZWFJH-VEILYXNESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

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